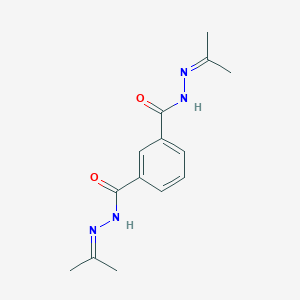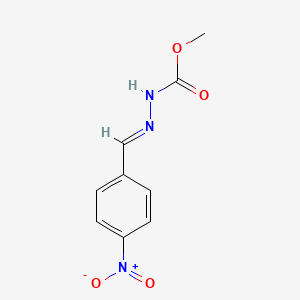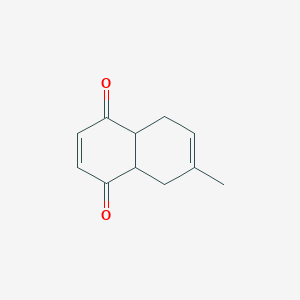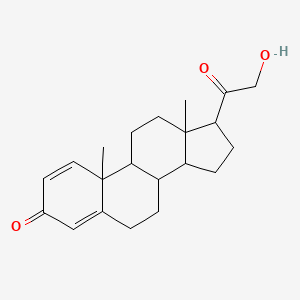
N'~1~,N'~3~-di(propan-2-ylidene)benzene-1,3-dicarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’~1~,N’~3~-di(propan-2-ylidene)benzene-1,3-dicarbohydrazide is a compound that belongs to the class of aroylhydrazones. These compounds are known for their potential to form stable complexes with various metal ions, making them valuable in coordination chemistry. The compound is formed by the condensation of acetone with isophthalohydrazide, resulting in a Schiff base that can act as a ligand in metal coordination complexes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~3~-di(propan-2-ylidene)benzene-1,3-dicarbohydrazide typically involves the reaction of isophthalohydrazide with acetone. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the condensation reaction, leading to the formation of the desired Schiff base .
Industrial Production Methods
While specific industrial production methods for N’~1~,N’~3~-di(propan-2-ylidene)benzene-1,3-dicarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’~1~,N’~3~-di(propan-2-ylidene)benzene-1,3-dicarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the original hydrazide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the original hydrazide. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’~1~,N’~3~-di(propan-2-ylidene)benzene-1,3-dicarbohydrazide has several applications in scientific research:
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Mecanismo De Acción
The mechanism by which N’~1~,N’~3~-di(propan-2-ylidene)benzene-1,3-dicarbohydrazide exerts its effects is primarily through its ability to act as a ligand and form coordination complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, influencing their activity and function. The specific pathways involved depend on the metal ion and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
N’~1~,N’~3~-di(propan-2-ylidene)isophthalohydrazide: Similar in structure but with different substituents on the aromatic ring.
N’~1~,N’~3~,N’~5~-tri(propan-2-ylidene)benzene-1,3,5-tricarbohydrazide: A tripodal aroylhydrazone Schiff base with three hydrazone groups.
Uniqueness
N’~1~,N’~3~-di(propan-2-ylidene)benzene-1,3-dicarbohydrazide is unique due to its specific structure, which allows it to form stable complexes with a variety of metal ions. This makes it particularly valuable in coordination chemistry and materials science. Its ability to act as a versatile ligand sets it apart from other similar compounds, providing unique opportunities for research and application .
Propiedades
Fórmula molecular |
C14H18N4O2 |
|---|---|
Peso molecular |
274.32 g/mol |
Nombre IUPAC |
1-N,3-N-bis(propan-2-ylideneamino)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C14H18N4O2/c1-9(2)15-17-13(19)11-6-5-7-12(8-11)14(20)18-16-10(3)4/h5-8H,1-4H3,(H,17,19)(H,18,20) |
Clave InChI |
WCMOUKYTJBDRQY-UHFFFAOYSA-N |
SMILES canónico |
CC(=NNC(=O)C1=CC(=CC=C1)C(=O)NN=C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(4-bromophenyl)-N-[(E)-(2,4-dimethoxyphenyl)methylidene]-1,3-thiazol-2-amine](/img/structure/B12000568.png)

![N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B12000570.png)
![2-(4-Bromophenyl)-7,9-dichloro-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B12000576.png)

![1-(4-Ethoxyanilino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12000583.png)
![N'-[(E)-(4-methylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12000584.png)




